PARP-1 Inhibitory Potency: 4-Phenylphthalazin-1-one Core Versus 4-Benzyl and Olaparib
In a systematic comparison of 4-arylphthalazin-1-one pharmacophores, the 4-phenyl series produced the most potent PARP-1 inhibitor (compound 11c, IC₅₀ = 97 nM), outperforming the clinical PARP inhibitor Olaparib (IC₅₀ = 139 nM) by 30% [1]. The 4-benzyl series (compounds 16a–h) showed generally weaker PARP-1 inhibition under identical assay conditions, establishing that the 4-phenyl substituent—present in the target compound—is a critical determinant of target engagement potency [1]. Although the target compound itself was not directly assayed as a PARP-1 inhibitor, the core scaffold equivalence supports a class-level inference that the 4-phenylphthalazin-1(2H)-one architecture confers superior PARP-1 binding relative to 4-benzyl alternatives.
| Evidence Dimension | PARP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Core scaffold (4-phenylphthalazin-1-one): compound 11c IC₅₀ = 97 nM [1] |
| Comparator Or Baseline | Olaparib IC₅₀ = 139 nM; 4-benzylphthalazin-1-one series (16a–h) exhibited weaker inhibition [1] |
| Quantified Difference | 4-Phenyl core compound 11c is 1.43-fold more potent than Olaparib; 4-benzyl analogs are less potent than 4-phenyl counterparts [1] |
| Conditions | In vitro PARP-1 enzymatic assay; recombinant PARP-1; A549 lung adenocarcinoma cell line context [1] |
Why This Matters
For laboratories procuring phthalazinone building blocks for PARP-1 inhibitor development, the 4-phenyl substitution pattern (present in CAS 618443-91-7) is experimentally validated as superior to the 4-benzyl configuration for target potency, directly informing SAR-driven synthetic route selection.
- [1] Almahli H, Hadchity E, Jaballah MY, et al. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorg Chem. 2018;77:443-456. doi:10.1016/j.bioorg.2018.01.034. View Source
